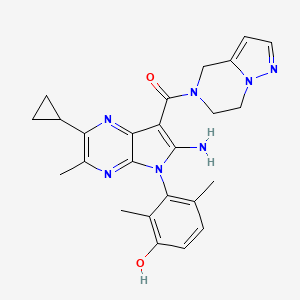
Myt1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myt1-IN-4 is a selective and orally active inhibitor of the Myt1 kinase, a protein kinase involved in cell cycle regulation. Myt1 kinase is known for its role in phosphorylating and inhibiting the cyclin-dependent kinase 1 (Cdk1), which is crucial for the progression of cells through the G2/M checkpoint in the cell cycle. This compound has shown potential in cancer research due to its ability to inhibit Myt1 kinase activity, thereby affecting cell cycle progression and inducing cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myt1-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure the desired purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Myt1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions are employed to introduce different functional groups into the this compound molecule. These reactions often require specific catalysts and solvents to achieve high selectivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications.
Scientific Research Applications
Myt1-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential in cancer therapy. By inhibiting Myt1 kinase, it disrupts the cell cycle progression, leading to cell death in cancer cells.
Cell Cycle Studies: Researchers use this compound to study the role of Myt1 kinase in cell cycle regulation.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting Myt1 kinase.
Mechanism of Action
Myt1-IN-4 exerts its effects by selectively inhibiting Myt1 kinase. Myt1 kinase phosphorylates and inhibits cyclin-dependent kinase 1 (Cdk1), preventing the cell from entering mitosis. By inhibiting Myt1 kinase, this compound allows Cdk1 to remain active, leading to premature mitotic entry and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on precise cell cycle regulation for their proliferation .
Comparison with Similar Compounds
Similar Compounds
Adavosertib (AZD1775): A Wee1 kinase inhibitor that also affects cell cycle progression by inhibiting a related kinase.
RP-6306: A novel Myt1 kinase inhibitor being studied for its synergistic effects with Wee1 inhibitors.
Uniqueness of Myt1-IN-4
This compound is unique due to its high selectivity and potency as a Myt1 kinase inhibitor. Unlike other inhibitors that target multiple kinases, this compound specifically inhibits Myt1 kinase, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying the specific role of Myt1 kinase in cell cycle regulation and its potential as a therapeutic target .
Properties
Molecular Formula |
C25H27N7O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)-3-methylpyrrolo[2,3-b]pyrazin-7-yl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
InChI |
InChI=1S/C25H27N7O2/c1-13-4-7-18(33)14(2)22(13)32-23(26)19(21-24(32)28-15(3)20(29-21)16-5-6-16)25(34)30-10-11-31-17(12-30)8-9-27-31/h4,7-9,16,33H,5-6,10-12,26H2,1-3H3 |
InChI Key |
SJUCQFPJGCKBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=C(N=C32)C)C4CC4)C(=O)N5CCN6C(=CC=N6)C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


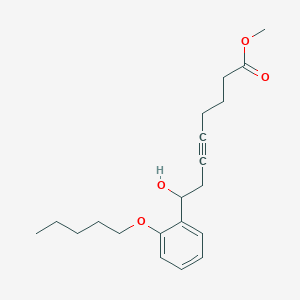


![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
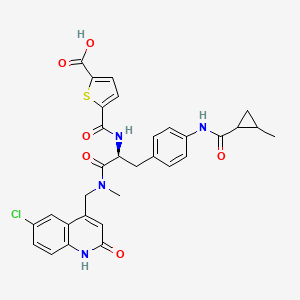
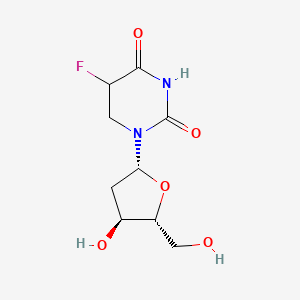
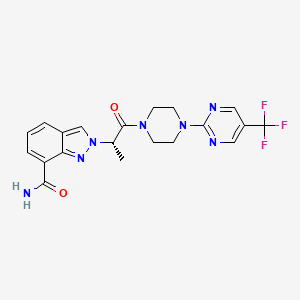
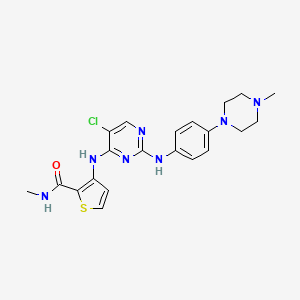
![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)

![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
